molecular formula C7H3BrClFN2 B2615963 4-bromo-5-chloro-6-fluoro-1H-indazole CAS No. 2368909-55-9

4-bromo-5-chloro-6-fluoro-1H-indazole

Cat. No. B2615963
CAS RN: 2368909-55-9
M. Wt: 249.47
InChI Key: HJWQHBZNRIQXLP-UHFFFAOYSA-N
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Description

4-bromo-5-chloro-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 2368909-55-9 . It has a molecular weight of 249.47 . This compound is used as an intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of 4-bromo-5-chloro-6-fluoro-1H-indazole involves several steps. It can be synthesized from 1-bromo-2-chloro-4-methylbenzene by first undergoing nitration to produce 1-bromo-2-chloro-4-methylbenzene, then reducing the nitro group to obtain 5-bromo-4-chloro-2-methylbenzenamine, and finally cyclizing to obtain 6-bromo-5-chloro-1H-indazole .


Molecular Structure Analysis

The molecular structure of 4-bromo-5-chloro-6-fluoro-1H-indazole is represented by the InChI Code: 1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H, (H,11,12) .


Chemical Reactions Analysis

4-bromo-5-chloro-6-fluoro-1H-indazole can participate in various chemical reactions. For instance, it can be used in the preparation of PI3 kinase inhibitors .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and is stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Safety and Hazards

The safety information for 4-bromo-5-chloro-6-fluoro-1H-indazole indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is also advised to avoid dust formation .

Future Directions

As an intermediate in chemical reactions, 4-bromo-5-chloro-6-fluoro-1H-indazole has potential applications in the synthesis of other compounds. For instance, it can be used in the preparation of PI3 kinase inhibitors, which have applications in medical research .

properties

IUPAC Name

4-bromo-5-chloro-6-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWQHBZNRIQXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Cl)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-chloro-6-fluoro-1H-indazole

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